Comparative Bacteriostatic Efficacy: Magnesium Dibenzoate vs. Sodium Benzoate in a Food Preservation Model
In a controlled preservation study on lightly salted herring, magnesium dibenzoate (MgBenz) demonstrated superior bacteriostatic action compared to an equivalent amount of sodium benzoate (NaBenz). Specifically, a concentration of 0.27% MgBenz was more effective at inhibiting bacterial activity (as measured by TMA-N production) than the same concentration of NaBenz [1].
| Evidence Dimension | Bacteriostatic efficacy in a food matrix (lightly salted herring) based on TMA-N production |
|---|---|
| Target Compound Data | 0.27% (w/w) magnesium dibenzoate |
| Comparator Or Baseline | 0.27% (w/w) sodium benzoate |
| Quantified Difference | Magnesium dibenzoate was 'more effective' than sodium benzoate; a combination of 0.13% MgBenz with 0.035% CaCl₂ achieved the same preservative effect as 0.27% MgBenz alone. |
| Conditions | Lightly salted (15%) herring stored in brine at 37°C; efficacy evaluated by rate of trimethylamine-nitrogen (TMA-N) production as an indicator of bacterial activity. |
Why This Matters
This direct comparative evidence demonstrates that magnesium dibenzoate provides superior bacteriostatic performance over the industry-standard sodium benzoate in a relevant food matrix, potentially enabling lower usage concentrations or extended shelf-life in specific formulations.
- [1] Undersøkelser over holdbarhet av lettsaltet sild uten eddik [Investigations on the shelf life of lightly salted herring without vinegar]. (2013). Fiskeridirektoratets Havforskningsinstitutt. View Source
